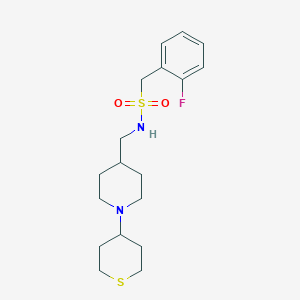

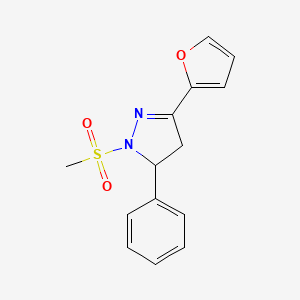

![molecular formula C9H9NO4S B2660880 [(3-Nitrobenzyl)thio]acetic acid CAS No. 178270-51-4](/img/structure/B2660880.png)

[(3-Nitrobenzyl)thio]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [(4-methoxy-3-nitrobenzyl)thio]acetic acid, include a solid physical state, storage at room temperature, a predicted boiling point of 470.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.61 .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Nitrobenzyl derivatives have been extensively explored in organic synthesis, particularly as photocleavable protecting groups. For instance, the study of photoremovable protecting groups derived from meso-substituted BODIPY dyes, which release acetic acid upon irradiation with green wavelengths, highlights the role of nitrobenzyl-based systems in developing novel photocaging strategies. These photocages, offering superior optical properties, present an alternative to conventional o-nitrobenzyl photocage systems and could be relevant for "[(3-Nitrobenzyl)thio]acetic acid" in terms of photo-induced release mechanisms for targeted molecule delivery or activation (Goswami et al., 2015).

Photochemical Applications

The photochemistry of nitrobenzylidene acetals, including their photolysis leading to the efficient release of protected diols, is another area of significant interest. This research indicates the utility of nitrobenzyl derivatives in photochemical applications, where controlled release of substrates or reagents can be achieved through light-induced reactions. These findings might suggest potential pathways for "[(3-Nitrobenzyl)thio]acetic acid" in photochemically driven synthetic processes or as part of light-activated release systems (Šebej et al., 2009).

Materials Science and Sensitization

Nitrobenzyl derivatives have also been evaluated as sensitizers for luminescence in rare earth complexes, demonstrating the ability to influence the photophysical properties of materials through chemical modification. The study on thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence exemplifies how nitrobenzyl-related compounds can contribute to the development of luminescent materials with enhanced quantum yields and stability. Such applications could be relevant to "[(3-Nitrobenzyl)thio]acetic acid" in designing new materials or sensors with specific optical properties (Viswanathan & Bettencourt-Dias, 2006).

Propiedades

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-2-1-3-8(4-7)10(13)14/h1-4H,5-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWBWQQQEPNYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Nitrobenzyl)thio]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)

![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)

![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)

![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)

![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)